molecular formula C11H9ClF3NO B12236621 N-(2-chloro-4-fluorophenyl)-3,3-difluorocyclobutane-1-carboxamide

N-(2-chloro-4-fluorophenyl)-3,3-difluorocyclobutane-1-carboxamide

Cat. No.: B12236621
M. Wt: 263.64 g/mol
InChI Key: NQPZLILJXUYMMQ-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorophenyl)-3,3-difluorocyclobutane-1-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a cyclobutane ring substituted with fluorine atoms and a carboxamide group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-fluorophenyl)-3,3-difluorocyclobutane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-chloro-4-fluoroaniline with difluorocyclobutanone under controlled conditions to form the desired carboxamide. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-fluorophenyl)-3,3-difluorocyclobutane-1-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and hydrolyzed products like carboxylic acids and amines.

Scientific Research Applications

N-(2-chloro-4-fluorophenyl)-3,3-difluorocyclobutane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-fluorophenyl)-3,3-difluorocyclobutane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chloro-4-fluorophenyl)-3,3-difluorocyclobutane-1-carboxamide is unique due to its cyclobutane ring structure and the presence of multiple fluorine atoms, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H9ClF3NO

Molecular Weight

263.64 g/mol

IUPAC Name

N-(2-chloro-4-fluorophenyl)-3,3-difluorocyclobutane-1-carboxamide

InChI

InChI=1S/C11H9ClF3NO/c12-8-3-7(13)1-2-9(8)16-10(17)6-4-11(14,15)5-6/h1-3,6H,4-5H2,(H,16,17)

InChI Key

NQPZLILJXUYMMQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)C(=O)NC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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